1-(1-methyl-1H-indol-3-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-indol-3-yl)-2-phenylethanone is a compound that can be associated with the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related indole and phenyl compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone, a compound similar to our target molecule, was achieved through a Friedel-Crafts benzoylation followed by side chain bromination, oxidation, and finally Fischer indole cyclization . This method indicates that the synthesis of this compound could potentially follow a similar pathway, starting from simple precursors and employing a sequence of reactions to build the complex structure.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The structure of the target molecule would likely include a methyl group on the indole nitrogen and a phenylethanone side chain. X-ray crystal diffraction is a common technique used to determine the precise structure of such compounds, as seen in the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives . This technique could be used to confirm the molecular structure of this compound.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution. The reactivity of the indole ring allows for the introduction of different functional groups, which can significantly alter the compound's properties. For example, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives involved a condensation reaction . Such reactions are crucial for the modification and functionalization of indole-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like this compound are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds. The presence of substituents can affect these properties, as seen in the antioxidant activity of various indole derivatives . Techniques such as IR, NMR, and mass spectroscopy are typically used to characterize these properties .
Scientific Research Applications
Antimicrobial Activity
1-(1-methyl-1H-indol-3-yl)-2-phenylethanone has been explored for its potential in antimicrobial applications. Chauhan et al. (2011) synthesized a series of chalcone derivatives from 2-(1H-indol-1-yl)-1-phenylethanone, which showed significant antimicrobial activity against both bacteria and fungi. This highlights the compound's potential in developing novel antimicrobial agents (Chauhan, Dwivedi, Siddiqi Anees, & Kishore, 2011).
Synthesis and Chemical Reactions
Noland et al. (2018) conducted a study on the condensation reactions of indole with acetophenones, which led to the formation of compounds including this compound. They observed the influence of substituents on the reaction outcome, providing valuable insights into synthetic pathways involving this compound (Noland, Brown, DeKruif, Lanzatella, Gao, Zabronsky, & Tritch, 2018).
Synthesis and Biological Evaluation as Anti-inflammatory Agents
Rehman, Saini, and Kumar (2022) synthesized derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, closely related to this compound. These derivatives were evaluated for their anti-inflammatory activity, demonstrating the compound's potential application in developing anti-inflammatory drugs (Rehman, Saini, & Kumar, 2022).
Corrosion Inhibition in Mild Steel
Verma et al. (2016) studied the use of 3-amino alkylated indoles, such as N-((1H-indol-3-yl)(phenyl)methyl)-N-ethylethanamine, for corrosion inhibition in mild steel. This research demonstrated the effectiveness of compounds structurally similar to this compound in industrial applications like corrosion inhibition (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been known to interact with various targets, including tubulin , and have shown antimicrobial and antitubercular activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit tubulin polymerization , which disrupts the formation of microtubules, essential components of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells .
Biochemical Pathways
For example, the inhibition of tubulin polymerization affects the cell cycle and apoptosis pathways .
Pharmacokinetics
These properties are influenced by factors such as the compound’s chemical structure, solubility, stability, and interactions with various enzymes and transporters in the body .
Result of Action
Based on the known effects of similar indole derivatives, it can be inferred that this compound may have antimicrobial and antitubercular activities . Additionally, if this compound inhibits tubulin polymerization like some indole derivatives, it could lead to cell cycle arrest and apoptosis .
properties
IUPAC Name |
1-(1-methylindol-3-yl)-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-18-12-15(14-9-5-6-10-16(14)18)17(19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAICKMEZCUWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.